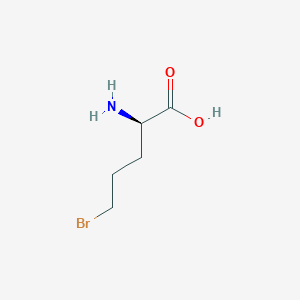

(R)-2-Amino-5-bromopentanoic acid

Description

The Significance of Chiral α-Amino Acids as Synthetic Intermediates

Chiral α-amino acids are fundamental to the fields of biochemistry and medicinal chemistry. microbenotes.com Beyond their primary role as the constituents of proteins, they serve as versatile synthetic intermediates for the creation of a wide array of organic compounds. rsc.orgnih.govnih.gov The presence of both an amino and a carboxyl group, along with a stereocenter at the α-carbon, provides a scaffold with a high degree of chemical and biological functionality. nih.gov This makes them ideal starting materials for the synthesis of complex target molecules, including pharmaceuticals and other bioactive compounds. nih.govnih.gov The development of methods for the asymmetric synthesis of non-natural α-amino acids is a significant area of research, as these compounds are increasingly used in drug design, materials science, and the creation of peptides with enhanced properties. rsc.orgnih.govnih.gov

Strategic Utility of Halogenated Amino Acid Derivatives in Chemical Synthesis

The introduction of halogen atoms into amino acid side chains is a powerful strategy for modifying the physicochemical and structural properties of these molecules and the larger peptides and proteins they may form. nih.govresearchgate.net Halogenation can influence factors such as hydrophobicity, electronic character, and steric bulk, which in turn can affect biological activity and stability. nih.govmdpi.com For instance, bromination of amino acids like tryptophan has been shown to optimize the properties of bioactive molecules. nih.gov Halogenated amino acids are also valuable tools for studying reaction mechanisms and protein structures. nih.gov The bromine atom in (R)-2-amino-5-bromopentanoic acid, for example, can serve as a handle for further chemical modifications, such as cross-coupling reactions or cyclizations, expanding its synthetic utility. researchgate.net

Historical Development and Emerging Research Areas of this compound

While the specific historical development of this compound is not extensively documented in readily available literature, the broader field of halogenated amino acid synthesis has seen significant advancements. nih.gov The demand for these specialized building blocks has driven the development of numerous synthetic strategies. nih.govresearchgate.net

Emerging research is likely to focus on leveraging the unique functionalities of this compound. Its bifunctional nature, with a reactive bromine atom and the characteristic amino acid structure, makes it a candidate for the synthesis of novel heterocyclic compounds and peptidomimetics. The chiral center also allows for its incorporation into peptides to study structure-activity relationships or to create peptides with enhanced therapeutic properties. Further research may explore its use as a precursor for the synthesis of other non-natural amino acids or as a molecular probe in chemical biology.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C5H10BrNO2 |

| Molecular Weight | 196.04 g/mol nih.gov |

| IUPAC Name | (2R)-2-amino-5-bromopentanoic acid nih.gov |

| CAS Number | 212690-30-7 nih.gov |

| Appearance | Crystalline solid microbenotes.comcaymanchem.com |

| Solubility | Soluble in water microbenotes.com |

Spectroscopic Data

| Technique | Data |

| Mass Spectrometry | Monoisotopic Mass: 194.98949 Da nih.gov |

| InChI | InChI=1S/C5H10BrNO2/c6-3-1-2-4(7)5(8)9/h4H,1-3,7H2,(H,8,9)/t4-/m1/s1 nih.gov |

| InChIKey | KMDWDDWAOAVFJH-SCSAIBSYSA-N nih.gov |

| SMILES | C(CC@HN)CBr nih.gov |

Properties

Molecular Formula |

C5H10BrNO2 |

|---|---|

Molecular Weight |

196.04 g/mol |

IUPAC Name |

(2R)-2-amino-5-bromopentanoic acid |

InChI |

InChI=1S/C5H10BrNO2/c6-3-1-2-4(7)5(8)9/h4H,1-3,7H2,(H,8,9)/t4-/m1/s1 |

InChI Key |

KMDWDDWAOAVFJH-SCSAIBSYSA-N |

Isomeric SMILES |

C(C[C@H](C(=O)O)N)CBr |

Canonical SMILES |

C(CC(C(=O)O)N)CBr |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for R 2 Amino 5 Bromopentanoic Acid

Asymmetric Synthesis Approaches

The direct construction of the chiral center in (R)-2-Amino-5-bromopentanoic acid can be achieved through various asymmetric synthesis strategies, which aim to introduce the desired stereochemistry during the reaction sequence, thus avoiding the need for resolving a racemic mixture.

Chiral Auxiliary-Mediated Stereocontrol

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is established, the auxiliary is removed, yielding the enantiomerically enriched product.

A prominent example of this strategy is the use of the Schöllkopf bis-lactim ether method . wikipedia.org In this approach, a diketopiperazine is formed from glycine (B1666218) and a chiral auxiliary, typically (R)-valine. This is then converted to a bis-lactim ether. Deprotonation of the glycine-derived prochiral center followed by alkylation with a suitable electrophile, such as 1,3-dibromopropane, proceeds with high diastereoselectivity. The steric hindrance provided by the isopropyl group of the valine auxiliary effectively shields one face of the resulting anion, directing the alkylating agent to the opposite face. Subsequent acidic hydrolysis cleaves the bis-lactim ether, yielding the desired (R)-amino acid ester and recovering the chiral auxiliary. wikipedia.org

Another widely employed class of chiral auxiliaries are Evans oxazolidinones . wikipedia.orgsantiago-lab.com An N-acylated Evans auxiliary can be deprotonated to form a chiral enolate. The stereochemical outcome of the subsequent alkylation with an appropriate electrophile is controlled by the steric bulk of the substituent on the oxazolidinone ring. santiago-lab.com For the synthesis of this compound, the corresponding N-glycinyl Evans auxiliary could be alkylated with a 3-bromopropyl halide. Subsequent cleavage of the auxiliary would furnish the target amino acid.

| Chiral Auxiliary | Key Features | Typical Electrophile for Target Synthesis |

| Schöllkopf Auxiliary (from Valine) | High diastereoselectivity due to steric shielding by the isopropyl group. | 1,3-dibromopropane |

| Evans Oxazolidinone | Stereocontrol directed by the substituent on the oxazolidinone ring. | 3-bromopropyl halide |

Asymmetric Catalysis for Enantioselective Formation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries.

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations. For the synthesis of chiral amino acids, organocatalytic methods such as asymmetric Michael additions have been explored. rsc.orgmdpi.comrsc.orgnih.gov In a potential route to this compound, an organocatalyst could facilitate the asymmetric Michael addition of a glycine-derived nucleophile to a suitable Michael acceptor that can be subsequently converted to the 3-bromopropyl side chain. Cinchona alkaloid-derived catalysts are often employed in such reactions to control the stereochemical outcome. beilstein-journals.org

Transition metal complexes with chiral ligands are powerful catalysts for a variety of asymmetric reactions, including hydrogenations and alkylations.

Rhodium-catalyzed asymmetric hydrogenation is a well-established method for the synthesis of chiral amino acids. wiley-vch.dewikipedia.org This typically involves the hydrogenation of a dehydroamino acid precursor in the presence of a chiral rhodium catalyst. For the synthesis of this compound, a precursor such as N-acetyl-2-amino-5-bromopent-2-enoic acid could be hydrogenated using a rhodium complex with a chiral phosphine (B1218219) ligand, such as derivatives of DuPhos or BINAP, to yield the desired (R)-enantiomer with high enantioselectivity. wiley-vch.de

Ruthenium-catalyzed asymmetric hydrogenation offers an alternative to rhodium-based systems and has been successfully applied to the synthesis of various chiral alcohols and amines. wikipedia.orgrsc.org Similar to the rhodium-catalyzed approach, a suitable dehydroamino acid precursor would be hydrogenated in the presence of a chiral ruthenium catalyst.

| Catalyst Type | Ligand Example | Precursor Type |

| Rhodium-based | DuPhos, BINAP | N-acyl-α,β-dehydroamino acid |

| Ruthenium-based | Cinchona alkaloid-derived NNP ligands | N-acyl-α,β-dehydroamino acid |

Enzymatic Biocatalysis for Enantiopure Synthesis

Enzymes are highly selective catalysts that can operate under mild conditions, making them attractive for the synthesis of enantiopure compounds.

Transaminases are enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. frontiersin.org An (R)-selective transaminase could be employed for the asymmetric synthesis of this compound from the corresponding α-keto acid, 2-oxo-5-bromopentanoic acid. nih.govrsc.orgrsc.org The stereoselectivity of the transaminase ensures the formation of the desired (R)-enantiomer.

Chiral Resolution Techniques

Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. While this approach is less efficient than asymmetric synthesis as it has a maximum theoretical yield of 50% for the desired enantiomer, it can be a practical method.

Enzymatic kinetic resolution is a widely used technique that takes advantage of the stereoselectivity of enzymes. For the resolution of racemic 2-amino-5-bromopentanoic acid, a lipase (B570770) could be used to selectively acylate or hydrolyze the ester of one of the enantiomers, leaving the other enantiomer unreacted and thus allowing for their separation. nih.gov For instance, a lipase could selectively hydrolyze the L-amino acid ester from a racemic mixture, leaving the desired (R)-amino acid ester intact. nih.gov

Another enzymatic approach involves the use of amino acid oxidases . researchgate.net These enzymes can selectively oxidize one enantiomer of an amino acid, allowing for the separation of the unreacted enantiomer. For example, a D-amino acid oxidase could be used to selectively degrade the (S)-enantiomer from a racemic mixture of 2-amino-5-bromopentanoic acid, leaving the desired (R)-enantiomer.

| Enzyme | Method | Principle |

| Lipase | Kinetic Resolution | Selective acylation or hydrolysis of one enantiomer's ester. nih.gov |

| Amino Acid Oxidase | Kinetic Resolution | Selective oxidation of one enantiomer. researchgate.net |

| Transaminase | Kinetic Resolution | Selective deamination of one enantiomer. rsc.org |

Deracemization and Dynamic Kinetic Resolution Methodologies

Deracemization and dynamic kinetic resolution (DKR) are powerful techniques to convert a racemic mixture of 2-amino-5-bromopentanoic acid into the desired single (R)-enantiomer, theoretically achieving a 100% yield.

Deracemization is a process where one enantiomer is converted into the other, ultimately leading to a single enantiomeric form. This can be achieved through various chemical and enzymatic methods. A common enzymatic approach involves the use of a combination of an oxidase and a reducing agent. researchgate.net For instance, a D-amino acid oxidase could selectively oxidize the D-enantiomer (in this case, the undesired (S)-enantiomer) of 2-amino-5-bromopentanoic acid to the corresponding α-imino acid. This intermediate can then be non-selectively reduced back to the racemic amino acid by a chemical reducing agent like NaBH4, or stereoselectively to the desired (R)-enantiomer using a suitable reductase. nih.govnih.gov Concurrently, the (R)-enantiomer is continuously enriched in the reaction mixture.

Dynamic Kinetic Resolution (DKR) combines the kinetic resolution of a racemate with in-situ racemization of the slower-reacting enantiomer. This allows for the complete conversion of the starting racemic mixture into a single enantiomer of the product. acs.org For the synthesis of this compound, a chemoenzymatic DKR approach could be employed. researchgate.net In a hypothetical scenario, a lipase could be used for the enantioselective acylation of the amino group of this compound from a racemic mixture. Simultaneously, a racemization catalyst, such as a palladium complex or a suitable base, would continuously interconvert the unreacted (S)-enantiomer back to the racemic mixture, making it available for the enzymatic acylation. acs.org

Another DKR strategy involves the use of transaminases. nih.gov A transaminase with (R)-selectivity could be used to convert an appropriate α-keto acid precursor, 2-oxo-5-bromopentanoic acid, into this compound. The success of this DKR is dependent on the racemization of the chiral center of the substrate under the reaction conditions, which can sometimes be facilitated by the enzyme itself or by adjusting the reaction pH and temperature. nih.govnih.gov

Table 1: Comparison of Deracemization and Dynamic Kinetic Resolution Strategies

| Strategy | Key Components | Potential Advantages | Potential Challenges for this compound |

|---|---|---|---|

| Enzymatic Deracemization | D-Amino Acid Oxidase, Reducing Agent | High enantioselectivity, mild reaction conditions. nih.gov | Enzyme specificity for the bromo-substituted substrate. |

| Chemoenzymatic DKR (Acylation) | Lipase, Racemization Catalyst | High theoretical yield, broad substrate scope for lipases. | Compatibility of the racemization catalyst with the enzyme and substrate. |

| Transaminase-based DKR | (R)-selective Transaminase, Amine Donor | Excellent enantioselectivity, direct amination of a keto-acid. nih.gov | Identification of a suitable transaminase and optimization of reaction conditions for racemization. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of chiral molecules like this compound aims to reduce the environmental impact of chemical processes.

Performing reactions in water or under solvent-free conditions is a cornerstone of green chemistry. For the synthesis of this compound, enzymatic methods are particularly well-suited for aqueous media. rsc.orgresearchgate.net Many enzymes, such as oxidases, lipases, and transaminases, function optimally in aqueous buffers, eliminating the need for hazardous organic solvents. nih.gov

For instance, the deracemization of racemic 2-amino-5-bromopentanoic acid using a D-amino acid oxidase could be conducted entirely in an aqueous phosphate (B84403) buffer. This not only reduces the environmental footprint but also simplifies the work-up procedure, as the product may be isolated through crystallization or ion-exchange chromatography.

Atom economy is a measure of the efficiency of a chemical reaction in incorporating the atoms of the reactants into the desired product. wikipedia.orgnih.gov Addition and cycloaddition reactions have the highest atom economy (100%). In the context of synthesizing this compound, DKR processes generally exhibit high atom economy as all the starting material is, in principle, converted to the desired product. nih.govacs.org

In contrast, classical resolutions that discard 50% of the starting material have a poor atom economy. The environmental impact (E-factor), which is the ratio of the mass of waste to the mass of product, would also be significantly higher for such processes. By utilizing a DKR approach, the E-factor for the production of this compound can be substantially minimized.

Table 2: Green Chemistry Metrics for Different Synthetic Approaches

| Synthetic Approach | Solvent | Atom Economy | E-Factor |

|---|---|---|---|

| Classical Resolution | Organic Solvent | Low (<50%) | High |

| DKR (Chemoenzymatic) | Aqueous/Organic | High (approaching 100%) | Low |

| Enzymatic Deracemization | Aqueous | High (approaching 100%) | Low |

Continuous Flow Synthesis for Enhanced Production and Control

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. bohrium.comacs.org The synthesis of this compound can be adapted to a continuous flow setup, particularly when employing immobilized enzymes.

For example, a packed-bed reactor containing an immobilized (R)-selective transaminase could be used for the continuous production of this compound from 2-oxo-5-bromopentanoic acid and an amine donor. nih.govrsc.org The substrate solution would be continuously passed through the reactor, and the product stream would be collected at the outlet. This setup allows for easy separation of the product from the biocatalyst, which can be reused over multiple cycles, further enhancing the process's efficiency and cost-effectiveness.

Similarly, a continuous flow system could be designed for a DKR process. This might involve a multi-reactor setup where the first reactor contains an immobilized racemization catalyst and the second contains an immobilized enzyme for the stereoselective transformation. The continuous flow approach allows for precise control over residence time, temperature, and substrate concentrations, leading to higher productivity and consistent product quality. acs.org

Chemical Reactivity and Transformations of R 2 Amino 5 Bromopentanoic Acid

Nucleophilic Substitution Reactions at the Bromine Center

The terminal bromo group on the pentyl side chain serves as a key electrophilic site for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, leading to the creation of diverse amino acid derivatives.

Synthesis of Functionalized Amino Acid Analogues

The carbon-bromine bond in (R)-2-Amino-5-bromopentanoic acid is susceptible to attack by various nucleophiles, providing a direct route to novel ω-substituted α-amino acids. These reactions are typically performed on N-protected and/or C-protected forms of the amino acid to prevent unwanted side reactions with the other functional groups. The substitution of the ω-bromo group is a valuable strategy for creating chiral building blocks that can be differentiated for further synthetic manipulations. researchgate.net This approach allows for the synthesis of basic, acidic, or neutral amino acid analogues by choosing the appropriate nucleophile. researchgate.net

Table 1: Examples of Nucleophilic Substitution at the C5 Position

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

|---|---|---|---|

| Azide (B81097) | Sodium Azide (NaN₃) | Azide (-N₃) | Precursor to diamino acids |

| Hydroxide | Sodium Hydroxide (NaOH) | Hydroxyl (-OH) | Hydroxy amino acid |

| Thiolate | Sodium Thiolate (RSNa) | Thioether (-SR) | Sulfur-containing amino acid |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) | Precursor to dicarboxylic amino acids |

Intramolecular Cyclization Reactions for Heterocycle Formation

The strategic positioning of the bromine atom and the α-amino group allows for intramolecular reactions to form heterocyclic compounds, most notably proline derivatives. When the amino group is appropriately protected, a strong base can induce an intramolecular SN2 reaction. For instance, treatment of an N-protected ester of 2-amino-5-bromopentanoic acid with a base like sodium hydride results in the formation of a protected proline ring system in high yield. researchgate.net This cyclization is a powerful method for creating constrained amino acid derivatives.

This type of base-catalyzed intramolecular cyclization is a common strategy for synthesizing various cyclic structures from linear precursors containing both a nucleophile and a leaving group. rsc.org While other methods exist for forming heterocyclic systems from amino acid precursors, such as those involving diazoketones or Diels-Alder reactions, the direct cyclization of halo-amino acids is a particularly straightforward approach. mdpi.comfrontiersin.org

Reactions Involving the Carboxyl Group

The carboxylic acid moiety of this compound undergoes reactions typical of this functional group, including amide bond formation, esterification, and reduction. libretexts.org These transformations are fundamental to its use in peptide synthesis and as a chiral synthon.

Amide Bond Formation and Peptide Coupling Methodologies

The most significant reaction of the carboxyl group in the context of amino acids is the formation of an amide (peptide) bond. To achieve this, the carboxylic acid must be "activated" to make the carbonyl carbon more electrophilic, as the hydroxyl group is a poor leaving group. libretexts.orgyoutube.com This is accomplished using peptide coupling reagents. The activated acid then readily reacts with the amino group of another amino acid to form a dipeptide. youtube.com

Solid-phase peptide synthesis (SPPS) often employs protecting groups for the α-amino function (e.g., Fmoc or Boc) while the C-terminal amino acid is anchored to a resin. youtube.com this compound can be incorporated into a peptide chain using these standard methods, with its carboxyl group being activated by a coupling agent to react with the N-terminus of the growing peptide. youtube.com

Table 2: Common Peptide Coupling Reagents

| Reagent Name | Abbreviation | Byproduct |

|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) |

| Diisopropylcarbodiimide | DIC | Diisopropylurea (DIU) |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | --- |

Esterification, Reduction, and Decarboxylation Pathways

The carboxyl group can undergo several other important transformations:

Esterification : In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. libretexts.orglibretexts.org This reaction, known as Fischer esterification, is often used to protect the carboxyl group during other synthetic steps. libretexts.org

Reduction : Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the carboxylic acid to a primary alcohol. This would transform this compound into (R)-2-amino-5-bromopentan-1-ol, a chiral amino alcohol.

Decarboxylation : The removal of the carboxyl group as CO₂ from a standard α-amino acid is generally difficult and requires harsh conditions. masterorganicchemistry.com Decarboxylation is much more facile for β-keto acids or malonic acids, where a cyclic transition state can stabilize the reaction. masterorganicchemistry.comorganic-chemistry.org For this compound, this transformation is not a common pathway under normal conditions.

Transformations at the α-Amino Group

The α-amino group is a potent nucleophile and its reactivity is central to the chemistry of amino acids. Key transformations include acylation, alkylation, and reactions with carbonyl compounds. libretexts.org

The primary role of the α-amino group in synthesis is to act as a nucleophile in peptide bond formation. However, to control this reactivity and prevent self-polymerization or other side reactions, it is almost always protected. Common protecting groups like tert-Butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) are installed via acylation of the amine. youtube.com

The α-amino group can also react with aldehydes and ketones to form a Schiff base (or imine). libretexts.org This reversible reaction is a key step in various biochemical pathways, including transamination, where the amino group of an amino acid is transferred to an α-keto acid, a process catalyzed by enzymes with the help of cofactors like pyridoxal (B1214274) phosphate (B84403). libretexts.orgmedmuv.com Another reaction involving the amine function is its interaction with nitrous acid, which can convert the primary amine into a diazonium group, although this can lead to complex product mixtures. libretexts.org

Amine Protection and Deprotection Strategies

The most common and versatile protecting group for the amine functionality is the tert-butyloxycarbonyl (Boc) group . fishersci.co.uk The protection of this compound with the Boc group is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. mychemblog.comorganic-chemistry.org The reaction conditions are generally mild, employing solvents such as tetrahydrofuran (B95107) (THF), acetonitrile, or aqueous mixtures at room temperature or with gentle heating. fishersci.co.uk Common bases used include sodium bicarbonate, sodium hydroxide, or 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uk The resulting N-Boc protected amino acid is stable under a variety of reaction conditions, particularly those that are basic or involve nucleophiles. organic-chemistry.org

Deprotection of the Boc group is efficiently accomplished under acidic conditions. fishersci.co.ukchemistrysteps.com Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in an organic solvent or water, are commonly used. total-synthesis.comfishersci.co.uk The mechanism involves protonation of the carbamate (B1207046) oxygen, leading to the formation of a stable tert-butyl cation and subsequent release of carbon dioxide, regenerating the free amine. chemistrysteps.com

Another widely used protecting group is the benzyloxycarbonyl (Cbz or Z) group . This group is introduced by reacting the amine with benzyl (B1604629) chloroformate under basic conditions. A key advantage of the Cbz group is its stability to acidic and basic conditions, allowing for the deprotection of other groups like Boc in its presence. The Cbz group is typically removed by catalytic hydrogenation, for instance, using hydrogen gas with a palladium on carbon (Pd/C) catalyst. total-synthesis.com

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another important protecting group, particularly in peptide synthesis. It is attached using Fmoc-Cl or Fmoc-OSu. The Fmoc group is stable to acidic conditions used for Boc removal but is readily cleaved by treatment with a mild base, such as piperidine (B6355638) in dimethylformamide (DMF). total-synthesis.com This orthogonality makes the combination of Boc/Fmoc or Cbz/Fmoc protection strategies highly valuable in complex syntheses. total-synthesis.com

The selection of a protection and deprotection strategy is a critical aspect of any synthetic route involving this compound, enabling chemists to selectively manipulate different parts of the molecule.

Table 1: Common Amine Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Reagent for Protection | Cleavage Conditions |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic (e.g., TFA, HCl) total-synthesis.comfishersci.co.uk |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C) total-synthesis.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Basic (e.g., Piperidine) total-synthesis.com |

Derivatization for Structural Modification

The unique structure of this compound offers multiple avenues for derivatization to create novel and structurally diverse molecules. Both the amino and bromo functionalities can be selectively manipulated.

A significant derivatization pathway involves the intramolecular cyclization of the molecule. Treatment of an N-protected this compound ester with a base, such as sodium hydride in tetrahydrofuran (THF), can lead to the formation of a protected L-proline derivative in high yield. researchgate.net This transformation effectively converts the linear amino acid into a cyclic one, a valuable modification in medicinal chemistry and peptide design.

Another form of intramolecular cyclization can lead to the formation of a lactam. While typically formed from glutamic acid or glutamine, the principle of cyclization between the amino group and the carboxylic acid can be applied. wikipedia.orgthieme-connect.de Heating this compound could potentially lead to the formation of a pyroglutamic acid analog, though this would compete with other reactions involving the bromo- side chain. The synthesis of pyroglutamic acid derivatives is often achieved through acid-catalyzed cyclization of the parent amino acid. thieme-connect.de

The terminal bromine atom is a key site for derivatization through nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, including azides, thiols, and various carbon nucleophiles, extending the carbon chain or introducing new functionalities. researchgate.net For instance, the bromo group can be displaced to create unnatural amino acids with modified side chains for incorporation into peptides or as standalone bioactive molecules.

Furthermore, both the amino and carboxylic acid groups can be derivatized through standard reactions. The carboxylic acid can be esterified, for example, by reaction with an alcohol in the presence of an acid catalyst. researchgate.net The amino group, once protected, allows for these transformations to occur without interference. These derivatization reactions are fundamental for preparing this compound for use in peptide synthesis or for the construction of more complex molecular architectures.

Table 2: Examples of Derivatization of this compound

| Functional Group Targeted | Reagent/Condition | Product Type |

| Amine and Bromo-Side Chain | Base (e.g., NaH) on N-protected ester | Proline derivative researchgate.net |

| Amine and Carboxylic Acid | Heat or Acid Catalyst | Pyroglutamic acid analog wikipedia.orgthieme-connect.de |

| Bromo-Side Chain | Nucleophiles (e.g., NaN₃, RSH) | Substituted pentanoic acid derivatives |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester derivative researchgate.net |

Stereochemical Stability and Epimerization Studies Under Diverse Reaction Conditions

The stereochemical integrity of the chiral center at the alpha-carbon is of paramount importance in the application of this compound, as the biological activity of chiral molecules is often dependent on their specific configuration. libretexts.orgyoutube.com Epimerization, the change in configuration at one of several stereocenters, can lead to a loss of desired activity or the formation of undesired diastereomers. nih.gov

The primary mechanism for the epimerization of α-amino acids involves the abstraction of the α-proton by a base to form a planar carbanion intermediate. mdpi.comcreation.com Reprotonation of this intermediate can occur from either face, leading to either the retention of the original stereochemistry or its inversion to the (S)-enantiomer. Consequently, strongly basic conditions pose a significant risk of racemization and should be carefully controlled or avoided if stereochemical purity is critical.

The presence of the halogen in the side chain can also influence the stability of the molecule. While halogenation can sometimes enhance the proteolytic stability of peptides, the electronic effects of the bromine atom are not expected to significantly alter the acidity of the α-proton to a degree that it would be unusually susceptible to epimerization under neutral or acidic conditions. nih.gov

Acidic conditions, such as those used for Boc-deprotection, are generally considered to be stereochemically safe for most amino acids. acs.org However, prolonged exposure to strong acids, particularly at elevated temperatures during peptide hydrolysis, has been shown to cause racemization in some cases, especially with certain neighboring amino acid residues. nih.gov The formation of azlactone intermediates during peptide coupling or under certain activation conditions can also lead to epimerization. total-synthesis.com

Studies on the epimerization of amino acids have shown that factors such as the presence of metal cations, which can chelate the amino acid and facilitate α-proton abstraction, can increase the rate of racemization. creation.com Therefore, the choice of reagents, solvents, temperature, and pH are all critical parameters to consider when working with this compound to ensure its stereochemical integrity is maintained throughout a synthetic sequence. The stability of the stereocenter is generally high under neutral and mildly acidic or basic conditions at moderate temperatures, but the risk of epimerization increases with stronger bases, higher temperatures, and prolonged reaction times. creation.com

R 2 Amino 5 Bromopentanoic Acid As a Chiral Building Block in Complex Molecule Synthesis

Construction of Chiral α-Amino Acid Derivatives and Analogues

(R)-2-Amino-5-bromopentanoic acid serves as a versatile starting material for the synthesis of various non-proteinogenic α-amino acids. The terminal bromine atom can be readily displaced by a variety of nucleophiles to introduce new functional groups, thereby generating a library of α-amino acid analogues with tailored side chains. For instance, reaction with different amines or thiols can lead to the formation of diamino acids or sulfur-containing amino acids, respectively.

Furthermore, the amino and carboxylic acid functionalities can be protected and the bromide converted into an organometallic reagent, such as an organocuprate or a Grignard reagent, enabling carbon-carbon bond formation. This strategy allows for the extension of the side chain and the introduction of alkyl, aryl, or vinyl groups. The resulting novel α-amino acids are of significant interest in medicinal chemistry and peptide science.

Incorporation into Peptidomimetics and Non-Peptidic Scaffolds

The unique structural features of this compound make it an attractive building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved properties such as enhanced metabolic stability and oral bioavailability. The terminal bromide allows for intramolecular cyclization reactions, leading to the formation of lactams, which are common scaffolds in peptidomimetic design.

Design and Synthesis of Conformationally Constrained Structures

A key strategy in peptidomimetic design is the use of conformationally constrained amino acids to lock the peptide backbone into a specific bioactive conformation. This compound is a precursor for the synthesis of such constrained systems. Intramolecular cyclization via nucleophilic substitution of the bromide by the α-amino group (after suitable protection of the carboxylic acid) can lead to the formation of a six-membered piperidine-2-carboxylic acid ring system. This cyclic structure significantly reduces the conformational flexibility of the molecule. researchgate.netlifechemicals.com The resulting cyclic amino acid can then be incorporated into peptide sequences to induce specific secondary structures, such as turns or helices. researchgate.net

| Precursor | Cyclization Product | Resulting Scaffold |

| This compound | (R)-Piperidine-2-carboxylic acid derivative | Conformationally constrained peptidomimetic |

Application in Total Synthesis of Natural Products

Chiral building blocks derived from the "chiral pool" are fundamental to the efficient total synthesis of complex natural products. bohrium.com this compound, with its defined stereochemistry, serves as a valuable starting material in this regard. The ability to manipulate both the amino acid portion and the bromo-terminated side chain provides a powerful tool for the construction of intricate molecular architectures. For example, the side chain can be elaborated into more complex fragments that are then incorporated into the target natural product. While specific examples of its direct use in a completed total synthesis are not extensively documented in readily available literature, its potential is evident from the synthesis of related ω-halo-α-amino acids which are key intermediates in the synthesis of natural products like the mixirins, a family of cyclic lipopeptides with cytotoxic activity. researchgate.net

Precursor Synthesis for Advanced Organic Materials

The application of amino acids and their derivatives in materials science is a growing field. While the direct use of this compound in advanced organic materials is not widely reported, its structural motifs are relevant. The bifunctional nature of this compound allows for its potential use as a monomer in the synthesis of novel polyamides or other polymers. The chiral centers along the polymer backbone could impart unique chiroptical properties to the resulting material. Furthermore, the terminal bromide could be used for post-polymerization modification, allowing for the grafting of other molecules onto the polymer chain to create functional materials with tailored properties.

Development of Chiral Ligands and Catalysts

Chiral ligands are essential components in asymmetric catalysis, a field that has revolutionized the synthesis of enantiomerically pure compounds. libretexts.org Amino acid-derived ligands are a major class of chiral ligands due to their ready availability and diverse structures. This compound can be envisioned as a precursor for the synthesis of novel chiral ligands. The amino and carboxyl groups can be used to coordinate to a metal center, while the side chain can be modified to tune the steric and electronic properties of the ligand. For example, the terminal bromide could be replaced with a phosphine (B1218219) group to create a bidentate P,N-ligand. Such ligands are highly sought after for a variety of metal-catalyzed asymmetric transformations, including hydrogenations, cross-coupling reactions, and aldol (B89426) reactions. libretexts.org

Mechanistic and Theoretical Investigations of R 2 Amino 5 Bromopentanoic Acid Chemistry

Elucidation of Reaction Mechanisms in Key Synthetic Transformations

The synthesis of enantiomerically pure amino acids like (R)-2-Amino-5-bromopentanoic acid often involves stereoselective reactions where the formation of the C-N or C-C bond at the α-position is controlled. Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and achieving high levels of stereoselectivity.

One common strategy for the synthesis of α-amino acids is the alkylation of a chiral glycine (B1666218) enolate equivalent. In a hypothetical synthesis of this compound, a chiral auxiliary-bound glycine derivative could be deprotonated to form a nucleophilic enolate. The subsequent reaction with a 1,3-dihalopropane, such as 1-bromo-3-chloropropane, would proceed via an SN2 mechanism. The stereochemical outcome of this alkylation is dictated by the steric hindrance imposed by the chiral auxiliary, which directs the incoming electrophile to one face of the enolate.

Another key transformation involving this compound is the manipulation of the terminal bromine atom. This halogen can be displaced by various nucleophiles to introduce further functionality. For instance, reaction with sodium azide (B81097) would proceed through a classic SN2 pathway to yield (R)-2-amino-5-azidopentanoic acid. The reaction kinetics would be expected to follow a second-order rate law, dependent on the concentrations of both the bromo-acid and the azide nucleophile.

Intramolecular cyclization is another important reaction pathway. Under basic conditions, the amino group of this compound can act as an internal nucleophile, displacing the bromide to form L-proline derivatives. The mechanism involves an initial deprotonation of the amino group, followed by an intramolecular SN2 attack. The rate of this cyclization would be highly dependent on the conformational pre-organization of the molecule, which aligns the nucleophile and the electrophilic center.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides invaluable insights into the structure, energetics, and reactivity of molecules like this compound, complementing experimental findings.

Conformational Analysis and Energetic Profiles

The flexible pentanoic acid chain of this compound can adopt numerous conformations. Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, can be employed to identify the low-energy conformers and to understand the energetic barriers between them. The relative populations of these conformers in solution can influence the molecule's reactivity, particularly in intramolecular reactions.

A conformational search would likely reveal several stable rotamers around the C-C single bonds of the side chain. The gauche and anti conformations involving the bromine atom and the amino acid backbone would have distinct energetic profiles, influenced by steric and electronic effects. The presence of the bulky bromine atom and the potential for intramolecular hydrogen bonding between the amino and carboxyl groups would be key factors in determining the most stable conformations.

Table 1: Representative Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-Cα-Cβ-Cγ) | Dihedral Angle (Cβ-Cγ-Cδ-Br) | Relative Energy (kcal/mol) |

| 1 | ~60° (gauche) | ~180° (anti) | 0.00 |

| 2 | ~180° (anti) | ~180° (anti) | 0.85 |

| 3 | ~60° (gauche) | ~60° (gauche) | 1.52 |

| 4 | ~180° (anti) | ~60° (gauche) | 2.10 |

Note: These values are hypothetical and representative of what a conformational analysis might yield.

Transition State Modeling for Stereoselectivity Predictions

In the stereoselective synthesis of this compound, computational modeling of the transition states can elucidate the origins of stereocontrol. researchgate.net For instance, in the aforementioned alkylation of a chiral glycine enolate, DFT calculations can be used to model the transition states for the approach of the electrophile from both the Re and Si faces of the enolate. nih.gov

The energy difference between these diastereomeric transition states, which can be attributed to steric clashes and stabilizing non-covalent interactions, directly correlates with the predicted enantiomeric excess of the product. These models can help in the rational design of more effective chiral auxiliaries. researchgate.net

Electronic Structure Analysis and Reactivity Descriptors

Analysis of the electronic structure of this compound provides insights into its reactivity. The distribution of electron density, molecular orbitals, and electrostatic potential can identify the most nucleophilic and electrophilic sites within the molecule.

Reactivity descriptors, such as the Fukui functions or the local hardness, can be calculated to predict the regioselectivity of reactions. For example, the electrophilic character of the carbon atom bearing the bromine would be evident from a high positive partial charge and a significant contribution of the C-Br antibonding orbital to the Lowest Unoccupied Molecular Orbital (LUMO). Conversely, the nitrogen atom of the amino group would be identified as a primary nucleophilic center.

Table 2: Hypothetical Calculated Electronic Properties of this compound

| Property | Value |

| Dipole Moment (Debye) | 3.5 |

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -0.5 |

| HOMO-LUMO Gap (eV) | 6.3 |

| Partial Charge on C-Br | +0.15 |

| Partial Charge on N | -0.45 |

Note: These values are hypothetical and serve as illustrative examples of electronic structure analysis.

Spectroscopic and Diffraction Techniques for Structural Elucidation of Synthetic Products

The unambiguous determination of the structure and stereochemistry of products derived from this compound relies on a combination of spectroscopic and diffraction methods.

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for determining the elemental composition of synthetic products. The fragmentation patterns observed in the mass spectrum can also provide structural information. For instance, the loss of HBr or the cleavage of the amino acid side chain would be expected fragmentation pathways.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The characteristic stretching frequencies of the amino (N-H), carboxyl (C=O and O-H), and C-Br bonds would be present in the spectrum of this compound and its derivatives. Changes in these vibrational modes can indicate successful transformations.

X-ray Crystallography: Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of crystalline derivatives of this compound. nih.gov It provides precise information about bond lengths, bond angles, and, most importantly, the absolute stereochemistry at the α-carbon. This is often the definitive method for confirming the success of a stereoselective synthesis.

Future Research Directions and Emerging Methodologies for R 2 Amino 5 Bromopentanoic Acid

Development of Novel and Highly Efficient Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its biological activity. A chemical reaction that produces stereoisomeric products in unequal amounts is known as a stereoselective synthesis. rsc.orgiupac.org For (R)-2-Amino-5-bromopentanoic acid, the development of novel and highly efficient stereoselective synthetic pathways remains a key area of research. Current strategies often rely on classical resolution or the use of chiral auxiliaries, which can be inefficient and generate significant waste.

Future methodologies are expected to focus on asymmetric catalysis, employing chiral catalysts to directly generate the desired (R)-enantiomer from achiral starting materials. acs.orgrsc.orgnih.gov Approaches such as photoredox-mediated C–O bond activation in oxalate (B1200264) esters of aliphatic alcohols are being explored for the asymmetric synthesis of unnatural α-amino acids. rsc.org This method offers a redox-neutral process with high atom economy. Another promising avenue is the use of enzyme-catalyzed reactions, which can offer high enantioselectivity under mild and environmentally benign conditions. nih.gov The development of biocatalytic routes for producing unnatural amino acids is a growing field. nih.gov Furthermore, stereoselective electrocatalytic decarboxylative transformations using serine-derived chiral carboxylic acids present a modular and general approach to synthesizing diverse substituted amino alcohols, which could be adapted for halogenated amino acids. nih.gov

Table 1: Comparison of Potential Stereoselective Synthetic Strategies

| Synthetic Strategy | Advantages | Potential Challenges |

| Asymmetric Catalysis | High efficiency, low catalyst loading, potential for high enantioselectivity. acs.orgrsc.orgnih.gov | Catalyst development and optimization, substrate scope limitations. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme stability, substrate specificity, potential for low yields. nih.gov |

| Chiral Pool Synthesis | Readily available starting materials, predictable stereochemistry. | Limited availability of suitable chiral precursors. |

| Electrocatalysis | Modular, general, and scalable for diverse substitutions. nih.gov | Requires specialized equipment, optimization of reaction conditions. |

Exploration of Undiscovered Reactivity Modes and Chemical Space

The bromine atom in this compound imparts significant and versatile reactivity to the molecule. While its use as a handle for nucleophilic substitution and cross-coupling reactions is established, there is considerable scope for exploring novel reactivity modes. rsc.org The amino acid backbone itself offers a rich landscape of chemical transformations. youtube.com

Research into genetically encoded non-canonical amino acids with alkyl bromide moieties has revealed a broad reactivity towards multiple nucleophilic amino acids, including cysteine, aspartic acid, glutamic acid, histidine, lysine, serine, threonine, and tyrosine. nih.govnih.gov This suggests that this compound could be employed as a versatile covalent modifier of proteins and other biomolecules, expanding its utility in chemical biology and drug discovery. Furthermore, the development of new catalytic systems could unlock previously inaccessible transformations, such as C-H activation at positions along the pentyl chain, leading to a wider array of functionalized derivatives. The exploration of its participation in multicomponent reactions could also lead to the rapid generation of complex and diverse molecular scaffolds.

Integration into Automated and High-Throughput Synthesis Platforms

The demand for rapid synthesis and screening of compound libraries has driven the development of automated and high-throughput synthesis platforms. nih.gov Integrating the synthesis of chiral building blocks like this compound into these platforms is a critical step towards accelerating drug discovery and materials science. frontiersin.org

Future efforts will likely focus on developing robust and reliable synthetic protocols that are amenable to automation. This includes the use of solid-phase peptide synthesis (SPPS) techniques, where the amino acid can be incorporated into peptide chains attached to a resin. nih.gov Additionally, flow chemistry offers a promising avenue for the continuous and scalable production of this and other chiral amino acids, with improved control over reaction parameters and enhanced safety. The development of modular automated systems capable of performing multi-step syntheses will enable the rapid generation of libraries of compounds derived from this compound for biological screening. frontiersin.org

Application in Fragment-Based and Diversity-Oriented Synthesis Methodologies

Fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS) are powerful strategies for the identification of novel lead compounds. ijddd.comnih.govrsc.org this compound, with its distinct functional groups and stereochemistry, is an ideal building block for both approaches.

In FBDD, small molecular fragments that bind to a biological target are identified and then optimized into more potent leads. nih.gov Halogenated fragments have been shown to exhibit a higher frequency of binding to proteins. researchgate.net The bromine atom in this compound can participate in halogen bonding, a significant interaction in molecular recognition. frontiersin.org

DOS aims to create collections of structurally diverse molecules to explore a wide range of chemical space. nih.govnih.govresearchgate.net The multiple reactive sites on this compound—the amino group, the carboxylic acid, and the bromoalkyl chain—allow for divergent synthetic pathways, leading to a variety of scaffolds from a single starting material. nih.gov For instance, the amino and carboxylic acid groups can be used to form lactams, while the bromine atom can be used for various coupling reactions to introduce further diversity.

Table 2: Applications in Modern Drug Discovery Strategies

| Strategy | Role of this compound | Potential Outcomes |

| Fragment-Based Drug Discovery (FBDD) | As a halogenated fragment to screen for binding to protein targets. nih.govresearchgate.net | Identification of novel binding interactions and starting points for lead optimization. |

| Diversity-Oriented Synthesis (DOS) | A versatile scaffold for generating libraries of structurally diverse compounds. nih.govnih.gov | Discovery of new molecular entities with unique biological activities. |

Advancements in Sustainable and Scalable Production of Halogenated Chiral Building Blocks

The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and fine chemicals, with a focus on reducing environmental impact and improving efficiency. jocpr.comresearchgate.netpfizer.com The production of halogenated chiral building blocks like this compound presents both challenges and opportunities in this regard.

Future research will aim to replace hazardous reagents and solvents with safer and more sustainable alternatives. rsc.orgjocpr.com This includes the use of biocatalytic methods, which operate under mild conditions and can reduce the generation of toxic waste. hims-biocat.eu The development of processes that utilize renewable feedstocks is also a key goal. mdpi.com For halogenation, moving away from elemental bromine towards safer brominating agents or developing catalytic methods that use bromide salts would represent a significant advancement in sustainability. rsc.org Furthermore, optimizing reaction conditions to improve atom economy and reduce energy consumption will be crucial for the scalable and environmentally responsible production of this important chiral building block. The use of greener analytical techniques, such as sustainable HPLC methods for enantioseparation, will also contribute to a more environmentally friendly lifecycle for this compound. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-Amino-5-bromopentanoic acid, and how can stereochemical purity be ensured during synthesis?

- Methodological Answer : The synthesis of brominated amino acids typically involves protection of the amino group (e.g., using Boc or Fmoc groups) followed by bromination at the desired carbon. For example, analogous compounds like 5-bromovaleric acid are synthesized via lactone hydrolysis with hydrobromic acid . To ensure stereochemical integrity, chiral auxiliaries or enzymatic resolution methods can be employed. Post-synthesis, chiral HPLC or polarimetry should validate enantiomeric excess (>97% purity as per high-performance liquid chromatography standards in industrial catalogs) .

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the bromine substitution pattern and stereochemistry. For instance, coupling constants in ¹H NMR can distinguish between (R) and (S) configurations. Mass spectrometry (ESI-TOF) confirms molecular weight (C₅H₁₀BrNO₂, ~212.05 g/mol), while X-ray crystallography (as seen in studies of similar brominated ligands) resolves absolute configuration . Purity should be cross-checked via melting point analysis (e.g., mp 173–175°C for structurally related brominated acids) .

Q. What are the recommended storage conditions to prevent degradation of this compound in laboratory settings?

- Methodological Answer : Brominated amino acids are sensitive to light and moisture. Store at –20°C under inert gas (argon or nitrogen) in amber vials. Stability studies on similar compounds (e.g., 2-amino-3-bromobenzoic acid) show decomposition risks at room temperature due to possible dehydrohalogenation .

Advanced Research Questions

Q. How can computational modeling assist in predicting the reactivity of this compound in peptide coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model the electronic effects of the bromine substituent on reaction pathways. For example, the electron-withdrawing nature of bromine may lower the pKa of the carboxylic acid, influencing coupling efficiency. Retrosynthetic tools like Pistachio/BKMS_METABOLIC databases provide predictive frameworks for optimizing reaction conditions .

Q. What experimental strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition assays) may arise from impurities or racemization. Use orthogonal analytical methods:

- Step 1 : Validate purity via LC-MS and compare with reference standards (e.g., pharmacopeial guidelines for amino acid derivatives) .

- Step 2 : Employ circular dichroism (CD) to detect unintended racemization during storage or handling .

Q. How does the bromine atom in this compound influence its crystallization behavior, and what solvent systems promote single-crystal growth?

- Methodological Answer : Bromine’s heavy atom effect enhances X-ray diffraction quality. Solvent screening (e.g., DMSO/water or ethanol/ethyl acetate mixtures) is critical. Studies on Na(I)/Cd(II) complexes with brominated ligands demonstrate that slow evaporation at 4°C yields diffraction-quality crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.